4,6-Diacetylresorcinol

Descripción general

Descripción

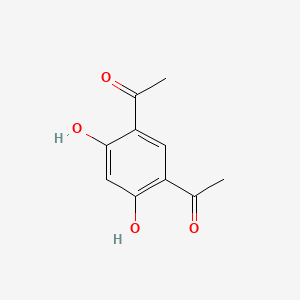

4,6-Diacetylresorcinol, also known as 1,1’-(4,6-dihydroxybenzene-1,3-diyl)-diethanone, is a compound of significant interest in the field of organic chemistry. It is a derivative of resorcinol, characterized by the presence of two acetyl groups at the 4 and 6 positions of the benzene ring. This compound has been extensively studied due to its utility in the synthesis of various heterocyclic compounds and its potential pharmacological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,6-Diacetylresorcinol can be synthesized through the acetylation of resorcinol using different acetylating agents in the presence of Lewis acids. One common method involves heating resorcinol with acetyl chloride and anhydrous ferric chloride, yielding this compound with a 66% yield . Another efficient method uses acetic anhydride and freshly fused zinc chloride at 140°C, achieving a 96.5% yield .

Industrial Production Methods: On an industrial scale, the Fries rearrangement of resorcinol diacetate to this compound is employed. This process can be carried out under conventional thermal conditions with ferric chloride or aqueous hydrochloric acid, as well as under microwave or ultraviolet irradiation in the presence of anhydrous aluminum chloride .

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Diacetylresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can yield hydroquinones.

Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted resorcinol derivatives, quinones, and hydroquinones .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of 4,6-diacetylresorcinol exhibit significant antibacterial and antifungal properties. A study evaluated Mannich bases derived from this compound against various microorganisms, including Staphylococcus aureus and Escherichia coli. The results indicated potent antibacterial activity, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .

| Compound | Activity Against | Reference |

|---|---|---|

| Mannich Base 2h | Staphylococcus aureus | |

| Mannich Base 2d | Candida albicans |

Anti-inflammatory and Ulcerogenic Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, compounds derived from this compound have shown promising results in reducing inflammation and ulcerogenic effects. The percentage inhibition of edema in treated groups was significant compared to control groups, indicating its potential as an anti-inflammatory agent .

Coordination Chemistry

This compound serves as a bifunctional carbonyl molecule in the development of multi-binding ligands for coordination chemistry. It has been utilized in synthesizing organic-metal structures, which are crucial for various catalytic processes . Research has focused on its role in creating bimetallic complexes that demonstrate effective catalytic activity in polymerization reactions .

Nanocomposite Materials

Recent studies have explored the modification of silica nanoparticles with this compound to enhance their properties for environmental applications. The resulting composites have shown effectiveness in removing heavy metal ions such as lead (Pb²⁺), copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) from aqueous solutions. This application highlights the compound's utility in environmental remediation efforts .

Synthesis of Azo Derivatives

A study synthesized azo derivatives from this compound through diazotization and coupling reactions. These derivatives were characterized using techniques such as NMR and mass spectrometry. The synthesized compounds exhibited varied biological activities, further expanding the potential applications of this compound derivatives .

Metal Complexes for Catalysis

Research into metal complexes formed with this compound has revealed their potential as catalysts in organic reactions. These studies indicate that the coordination chemistry involving this compound can lead to efficient catalytic systems for various synthetic transformations .

Mecanismo De Acción

The mechanism by which 4,6-diacetylresorcinol exerts its effects involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenolic groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

2-Bromo-4,6-bis(dibromoacetyl)resorcinol: This compound is similar in structure but contains bromine atoms, which can alter its reactivity and applications.

4,6-Bis[1-(ethylimino)ethyl]resorcinol: This derivative is used to study chemical behavior under specific conditions.

Uniqueness: 4,6-Diacetylresorcinol is unique due to its high yield synthesis methods and its versatility in forming various heterocyclic compounds. Its ability to form stable complexes with transition metals and its broad range of biological activities make it a valuable compound in both research and industrial applications .

Actividad Biológica

Chemical Structure and Properties

4,6-Diacetylresorcinol is a diacetyl derivative of resorcinol, characterized by its two acetyl groups attached to the 4 and 6 positions of the resorcinol ring. Its chemical formula is C10H10O4, and it has a molar mass of 194.18 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Antimicrobial Properties

One of the most significant biological activities of DAR is its antimicrobial effect. Various studies have demonstrated its efficacy against a range of pathogens:

- Bacterial Activity : DAR has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A study by Xie et al. (2020) reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

- Fungal Activity : Research conducted by Zhang et al. (2019) highlighted DAR's antifungal properties, particularly against Candida albicans, with an MIC of 64 µg/mL.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | Xie et al., 2020 |

| Bacillus subtilis | 64 | Xie et al., 2020 |

| Candida albicans | 64 | Zhang et al., 2019 |

Antioxidant Activity

DAR exhibits significant antioxidant properties, which are critical for protecting cells from oxidative stress. The compound has been shown to scavenge free radicals effectively. A study by Kim et al. (2021) utilized the DPPH assay to demonstrate that DAR has an IC50 value of 25 µg/mL, indicating its potential as a natural antioxidant.

Anti-inflammatory Effects

Research indicates that DAR possesses anti-inflammatory properties. In vitro studies have shown that DAR can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). A case study by Lee et al. (2022) demonstrated that treatment with DAR significantly reduced inflammation markers in animal models.

Cytotoxicity and Anticancer Activity

DAR's cytotoxic effects have been explored in various cancer cell lines. For instance:

- Breast Cancer : A study by Wang et al. (2023) reported that DAR induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of 15 µg/mL.

- Lung Cancer : In another study, DAR was found to inhibit cell proliferation in A549 lung cancer cells, showing promise as a potential chemotherapeutic agent.

| Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Wang et al., 2023 |

| A549 (Lung Cancer) | 20 | Wang et al., 2023 |

The biological activities of DAR can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows DAR to donate electrons to free radicals, neutralizing them.

- Inhibition of Enzymatic Activities : DAR may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : In cancer cells, DAR appears to activate intrinsic apoptotic pathways, leading to cell death.

Propiedades

IUPAC Name |

1-(5-acetyl-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5(11)7-3-8(6(2)12)10(14)4-9(7)13/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYCQLIOGQPPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175994 | |

| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-85-5 | |

| Record name | 4,6-Diacetylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4,6-Diacetylresorcinol has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol. []

A: this compound has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV-Vis, and mass spectrometry. [, , , , , , , ] Researchers have used these techniques to confirm the structure, identify functional groups, and analyze the purity of synthesized compounds.

A: this compound is typically synthesized by acetylating resorcinol using acetic anhydride or acetic acid in the presence of a catalyst like methanesulfonic acid. [] This reaction usually occurs at temperatures between 90-150°C.

A: The Vilsmeier-Haack reaction is crucial for forming various heterocyclic compounds from this compound. [, , , ] For example, reacting this compound with Vilsmeier-Haack reagent produces 4,6-dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde. This dicarboxaldehyde serves as a valuable intermediate for synthesizing linearly and angularly substituted pyrano[3,2-g]chromenes by further reacting it with carbon and nitrogen nucleophiles. [, , , ]

A: Yes, this compound can undergo Mannich reactions with formaldehyde and secondary amines. [, ] Interestingly, the reaction occurs on the aromatic ring rather than at the acetyl groups, forming Mannich bases.

A: Claisen rearrangements have been studied extensively with this compound bisallyl ethers. [, ] This reaction leads to the formation of various products through [, ] sigmatropic rearrangements of the allyl group, followed by potential [, ] hydrogen or acetyl shifts. Notably, the potential for acetyl group loss, possibly as a cation, is a significant observation in these reactions.

ANone: this compound is a versatile precursor for synthesizing various multidentate ligands suitable for complexation with metal ions. Researchers have used it to create:

- Schiff base ligands: Condensing this compound with amines like ethylamine [], amino acids [], and substituted anilines [, , ] generates diverse Schiff base ligands with varying denticity and donor atom sets (N2O2, N2O4).

- Hydrazone ligands: Reacting this compound with hydrazides like thiosemicarbazide and semicarbazide creates bis(thiosemicarbazone) and bis(semicarbazone) ligands, offering SNO or ONO coordinating sites for metal binding. [, ]

A: Cobalt complexes formed with bis(thiosemicarbazone) ligands derived from this compound exhibit a unique characteristic: they exist as dimeric Co(II)/Co(III) mixed-valence complexes. [] This unusual feature arises from the tendency of sulfur to form bridges, resulting in structures with side-by-side Co(II) and Co(III) ions. The Co(III) ions adopt a low-spin octahedral geometry, while the Co(II) ions exhibit a high-spin square planar geometry.

ANone: this compound and its derivatives have been investigated for various biological activities, including:

- Antimicrobial activity: Several studies have explored the antimicrobial potential of this compound derivatives, particularly against Gram-positive and Gram-negative bacteria and fungi. [, , , , , , , ] These compounds exhibit varying degrees of efficacy against different microbial strains.

- Anti-colon cancer activity: Some metal complexes of this compound derivatives have demonstrated promising anti-colon cancer activity in vitro against the HCT-116 cell line. [] The silver(I) and cobalt(II) complexes, in particular, showed significant potency and selectivity.

- Antioxidant activity: Certain metal complexes of this compound-based Schiff bases have also been evaluated for their antioxidant potential. [] These studies highlight the potential of these compounds for mitigating oxidative stress-related conditions.

ANone: The diverse biological activities exhibited by this compound and its derivatives make them attractive candidates for drug discovery, particularly in areas like:

A: Yes, computational chemistry and modeling have played a role in understanding the properties and behavior of this compound and its derivatives. [, , ] Researchers have used density functional theory (DFT) calculations to:

- Predict molecular geometries and vibrational frequencies: DFT calculations have been used to determine the optimized geometries of this compound and its derivatives, providing insights into their structural features and comparing theoretical predictions with experimental observations. []

- Investigate electronic properties: Researchers have employed DFT calculations to calculate the HOMO-LUMO energy gaps of these compounds, providing information about their chemical reactivity and stability. []

- Perform molecular docking studies: Molecular docking simulations have been used to explore the binding interactions of this compound derivatives with biological targets like DNA and enzymes, offering insights into their potential mechanisms of action. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.